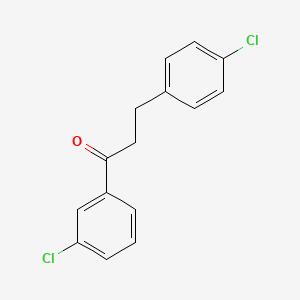

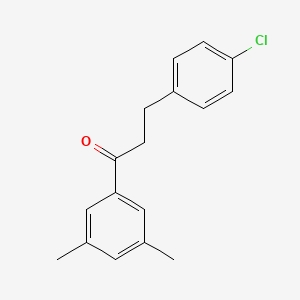

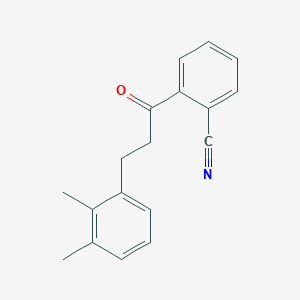

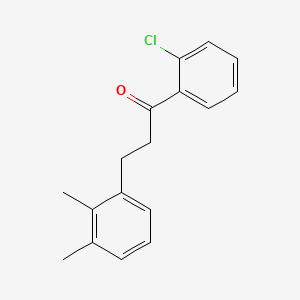

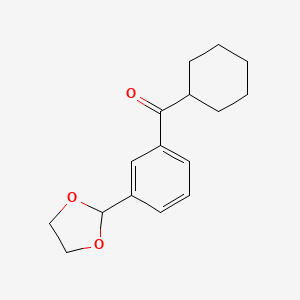

Cyclohexyl 3-(1,3-dioxolan-2-YL)phenyl ketone

Overview

Description

Cyclohexyl 3-(1,3-dioxolan-2-yl)phenyl ketone is a compound that can be associated with a variety of chemical reactions and synthetic methods. The compound itself is not directly mentioned in the provided papers, but the papers discuss related chemical structures and reactions that can provide insights into the synthesis, molecular structure, and chemical properties of similar ketones.

Synthesis Analysis

The synthesis of ketones with dioxolane structures can involve [3 + 2] cycloaddition reactions, as seen in the synthesis of spirocyclic dioxolane indolinones . This method involves the generation of carbonyl ylides from epoxides, which then react with ketones to yield the desired products. Additionally, the synthesis of 1-alkenyl cyclopropyl ketones and their subsequent ring opening to form dioxolane-protected derivatives is another relevant synthetic approach . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of ketones similar to this compound can be complex, with the potential for various stereoisomers. The stereochemistry of such compounds is often influenced by the conditions under which the synthesis occurs, as seen in the stereoselective assembly of dispirocyclic ketals . The molecular structure can also be elucidated using techniques such as NMR spectroscopy and X-ray crystallography, which were used to investigate the photochemical transformation of 1-cyclohexenyl phenyl ketone .

Chemical Reactions Analysis

Ketones with cyclohexyl and dioxolane moieties can undergo a range of chemical reactions. For instance, the photo-Nazarov cyclization of 1-cyclohexenyl phenyl ketone leads to the formation of hexahydrofluorenone . Additionally, the regioselective [3 + 2] cycloaddition of alkynols and ketones to access 1,3-dioxolane scaffolds demonstrates the versatility of ketones in cycloaddition reactions . These reactions highlight the reactivity of ketones in forming new bonds and cyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of ketones like this compound can be inferred from related compounds. For example, the optical resolution of ketones using specific reagents indicates the importance of chirality and the potential for enantiomerically pure compounds . The stability and reactivity of such ketones can also be influenced by substituents on the cyclohexyl and dioxolane rings, as seen in the photochemistry of isodypnopinacolone .

Scientific Research Applications

Oxidation Processes

The oxidation of cyclohexane is a key reaction for producing cyclohexanol and cyclohexanone, known collectively as KA oil, which are crucial intermediates for manufacturing nylons 6 and 6,6. Various catalysts and reaction conditions have been explored to improve the efficiency and selectivity of this oxidation process. Metal and metal oxide catalysts, particularly those supported on silica, have shown promising results in enhancing the selectivity towards KA oil and improving cyclohexane conversion rates. The addition of hydrochloric acid as an additive and the presence of water on the catalyst surface have been found to significantly boost the photocatalytic oxidation efficiency (Abutaleb & Ali, 2021).

Catalysis and Chemical Transformations

N-heterocyclic silylene (NHSi) complexes have been applied in various catalytic transformations, including alkyne cyclotrimerization and ketone hydrosilylation, showcasing the potential for creating more efficient catalytic processes. These developments indicate the versatility of cyclohexane derivatives in catalysis and their contribution to advancing synthetic methodologies (Blom, Gallego, & Driess, 2014).

Sustainable Energy and Materials

Research on bio-based cycloalkanes, including those derived from cyclohexane, highlights the push towards sustainable energy solutions. Cycloalkanes are considered for their role in creating high-performance sustainable jet fuels, emphasizing the need for efficient synthesis routes that convert biomass into valuable cycloalkane fuels. These efforts are key to reducing the carbon footprint of aviation and moving towards more eco-friendly fuel options (Muldoon & Harvey, 2020).

Mechanism of Action

Target of Action

This compound is a type of 1,3-dioxolane , which are often used as protective groups in organic synthesis . They can protect carbonyl groups from undergoing reactions during transformations of other functional groups that may be present .

Mode of Action

Cyclohexyl 3-(1,3-dioxolan-2-YL)phenyl ketone, as a 1,3-dioxolane derivative, can be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst . The compound is stable against all types of nucleophiles and bases . Deprotection is often performed by acid-catalyzed transacetalization in acetone or hydrolysis in wet solvents or in aqueous acid .

Biochemical Pathways

For instance, they can be oxidized to the lactone or related cleavage products under strongly acidic conditions .

Pharmacokinetics

The compound has a molecular weight of 26033 g/mol , which is within the range generally favorable for oral bioavailability in drug design.

Result of Action

As a 1,3-dioxolane derivative, it may participate in various chemical reactions as a protective group for carbonyl compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability can be affected by the pH and temperature of the environment . It has a boiling point of 405.3ºC at 760 mmHg , indicating that it is stable under normal physiological conditions but can be destabilized under strongly acidic or basic conditions .

properties

IUPAC Name |

cyclohexyl-[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O3/c17-15(12-5-2-1-3-6-12)13-7-4-8-14(11-13)16-18-9-10-19-16/h4,7-8,11-12,16H,1-3,5-6,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBXZPRHCOFLCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC=CC(=C2)C3OCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645093 | |

| Record name | Cyclohexyl[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898759-78-9 | |

| Record name | Cyclohexyl[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.